![molecular formula C21H30O4 B13446103 (5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione CAS No. 10455-93-3](/img/structure/B13446103.png)
(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione is a complex organic molecule It is characterized by its intricate structure, which includes multiple chiral centers and a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:
Cyclization reactions: to form the fused ring system.
Hydroxylation and acetylation: steps to introduce the hydroxy and acetyl groups.
Stereoselective synthesis: to ensure the correct configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:
Catalytic processes: to enhance reaction efficiency.
Purification techniques: such as chromatography to isolate the desired product.
Automation and continuous flow systems: to increase production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione: can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to secondary alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield diketones or carboxylic acids.
Reduction: may yield diols or alcohols.
Substitution: may yield various derivatives with different functional groups.
Scientific Research Applications
(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione: has a wide range of applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions and stereochemistry.
Biology: For investigating its biological activity and potential as a bioactive molecule.
Medicine: As a lead compound for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: In the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of (5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Such as nuclear receptors or enzymes, leading to modulation of their activity.
Inhibition or activation of pathways: Such as signaling pathways involved in inflammation or cell proliferation.
Induction of cellular responses: Such as apoptosis or differentiation in target cells.
Comparison with Similar Compounds
(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione: can be compared with other similar compounds, such as:
Steroids: Which share a similar cyclopenta[a]phenanthrene core but differ in functional groups and stereochemistry.
Terpenoids: Which may have similar structural features but differ in their biosynthetic origins and biological activities.
Polycyclic aromatic hydrocarbons: Which have similar fused ring systems but lack the specific functional groups and stereochemistry.
This compound’s uniqueness lies in its specific configuration and functionalization, which confer distinct chemical and biological properties.
Properties
CAS No. |
10455-93-3 |
|---|---|
Molecular Formula |
C21H30O4 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h13,15-16,18,25H,4-11H2,1-3H3/t13-,15+,16+,18-,19+,20+,21+/m1/s1 |
InChI Key |
QFXXVTGREOEPLZ-QHDBMQRRSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C)O |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(=O)C4)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Trifluoromethoxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13446030.png)
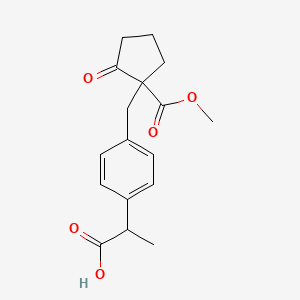
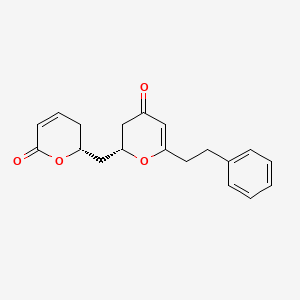
![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)
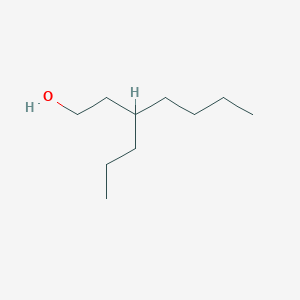
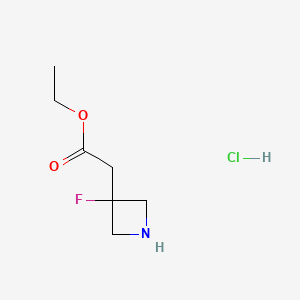
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
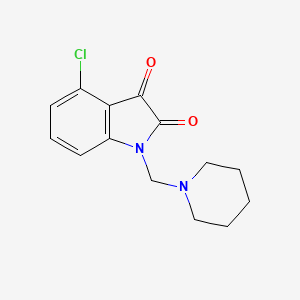
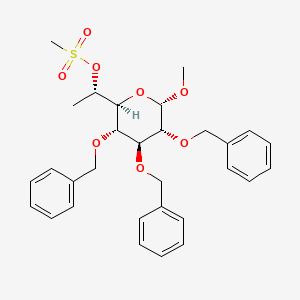
![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
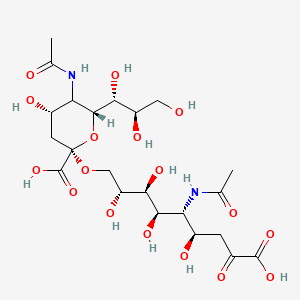


![3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
